molecular formula C17H12N2O2 B14141966 3-(1-Methylbenzimidazol-2-yl)chromen-2-one CAS No. 83520-72-3

3-(1-Methylbenzimidazol-2-yl)chromen-2-one

Cat. No.: B14141966
CAS No.: 83520-72-3
M. Wt: 276.29 g/mol
InChI Key: OLZSJZITCPMVIL-UHFFFAOYSA-N
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Description

3-(1-Methylbenzimidazol-2-yl)chromen-2-one is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a benzimidazole moiety fused to a chromen-2-one structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one typically involves the condensation of 1-methylbenzimidazole with a suitable chromen-2-one precursor. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylbenzimidazol-2-yl)chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the chromen-2-one structure can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
  • 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Uniqueness

3-(1-Methylbenzimidazol-2-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methoxy-substituted analogs, this compound may exhibit different reactivity and biological activity profiles .

Properties

CAS No.

83520-72-3

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(1-methylbenzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C17H12N2O2/c1-19-14-8-4-3-7-13(14)18-16(19)12-10-11-6-2-5-9-15(11)21-17(12)20/h2-10H,1H3

InChI Key

OLZSJZITCPMVIL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=CC=CC=C4OC3=O

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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